molecular formula C7H11N5O4 B5433773 Methyl 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)amino]propanoate

Methyl 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)amino]propanoate

Cat. No.: B5433773
M. Wt: 229.19 g/mol
InChI Key: JUHZBIAXFVUTCQ-UHFFFAOYSA-N
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Description

Methyl 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)amino]propanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)amino]propanoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with nitriles under acidic or basic conditions.

    Nitration: The triazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

    Alkylation: The nitrated triazole is alkylated with methyl iodide to introduce the methyl group.

    Esterification: The final step involves esterification of the triazole derivative with methyl 3-aminopropanoate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted triazole derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)amino]propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)amino]propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(1-methyl-1H-1,2,4-triazol-3-yl)amino]propanoate: Similar structure but lacks the nitro group.

    Methyl 3-[(1-methyl-5-nitro-1H-1,2,4-triazol-3-yl)amino]propanoate: Similar structure with the nitro group in a different position.

Uniqueness

Methyl 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)amino]propanoate is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. The presence of the nitro group at the 5-position of the triazole ring can lead to different chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 3-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O4/c1-11-6(8-4-3-5(13)16-2)9-7(10-11)12(14)15/h3-4H2,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHZBIAXFVUTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)[N+](=O)[O-])NCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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